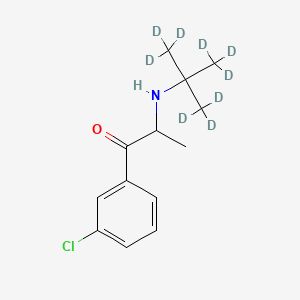
3,5-Dibromo-2-fluorobenzoic acid
Descripción general
Descripción
3,5-Dibromo-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Br2FO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3,5-dibromo-4-fluorobenzoic acid and its derivatives has been reported in the literature . The synthesis involved the use of intermediates such as dibromo-toluenediazonium fluoborate, dibromo-fluorotoluene, and dibromo-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular weight of 3,5-Dibromo-2-fluorobenzoic acid is 297.91 . The InChI code is 1S/C7H3Br2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H, (H,11,12) and the InChI key is XUWXFNAXMCSSJT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,5-Dibromo-2-fluorobenzoic acid is a solid at room temperature . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Radiographic Opaques
3,5-Dibromo-2-fluorobenzoic acid has been synthesized and evaluated as a radiographic opaque . The opaque properties of this compound were found to be equal or superior to those of tetraiodophenolphthalein when radiographed in equivalent amounts in single tests on mice . This suggests that 3,5-Dibromo-2-fluorobenzoic acid could be used as a contrast medium in medical imaging .
Synthesis of Fluoro-bromo Derivatives
This compound is used in the synthesis of fluoro-bromo derivatives of benzoic acid . These derivatives have potential applications in various fields, including pharmaceuticals and materials science .
Stabilization of Dimers
3,5-Difluorobenzoic acid, a related compound, forms dimers that are stabilized by hydrogen bonds between carboxyl groups . This property could potentially be exploited in the design of new materials and in the study of supramolecular chemistry .
Membrane Inlet Mass Spectrometry
The on-line determination of 3,5-difluorobenzoic acid in water was studied using membrane inlet mass spectrometry with in-membrane preconcentration . This technique could potentially be applied to 3,5-Dibromo-2-fluorobenzoic acid as well .
Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
2-Bromo-4-fluorobenzoic acid, another related compound, is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . It’s plausible that 3,5-Dibromo-2-fluorobenzoic acid could be used in a similar manner .
Lanthanide Carboxylic Acid Complexes
2-Fluorobenzoic acid (2-FBA) has been used in the synthesis of lanthanide carboxylic acid complexes . Given the structural similarity, 3,5-Dibromo-2-fluorobenzoic acid could potentially be used in the synthesis of similar complexes .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3,5-Dibromo-2-fluorobenzoic acid involves interactions with its targets, leading to changes in their function. The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific targets involved.
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The molecular and cellular effects of 3,5-Dibromo-2-fluorobenzoic acid’s action would depend on its specific targets and the nature of its interactions with them. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-2-fluorobenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
3,5-dibromo-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUPFWGSABRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378808 | |
| Record name | 3,5-dibromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-fluorobenzoic acid | |
CAS RN |
183065-73-8 | |
| Record name | 3,5-Dibromo-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183065-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)